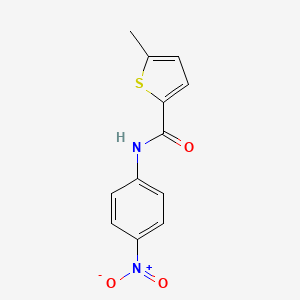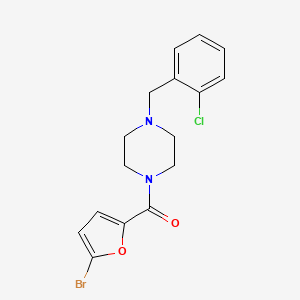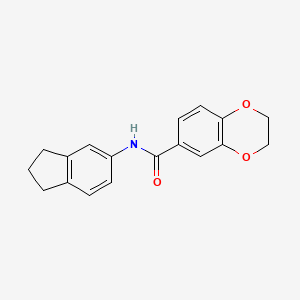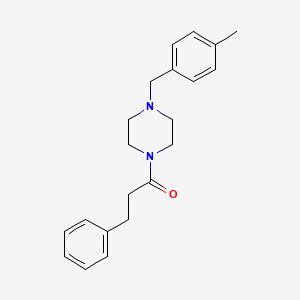![molecular formula C18H19ClN2O3S B4183851 2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)
2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide
Vue d'ensemble
Description
2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide is a synthetic compound that belongs to the class of N-acylthiophene carboxamides. It is commonly known as CCT251545 and is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active protein kinase that regulates many cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by CCT251545 has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections.
Mécanisme D'action
CCT251545 inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the phosphorylation of its substrates and leads to the inhibition of various cellular processes. The inhibition of CK2 by CCT251545 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Biochemical and Physiological Effects:
CCT251545 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for inflammatory diseases. In addition, CCT251545 has been shown to inhibit the replication of various viruses such as HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
CCT251545 has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. It has also been shown to have anti-cancer, anti-inflammatory, and antiviral properties, which makes it a potential therapeutic agent for various diseases. However, CCT251545 has some limitations for lab experiments. It is a synthetic compound, which makes it difficult to obtain in large quantities. In addition, its inhibitory effect on CK2 may not be specific to all isoforms of the kinase.
Orientations Futures
There are several future directions for the research on CCT251545. One direction is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action in more detail to understand its inhibitory effect on CK2. Furthermore, the development of more potent and selective inhibitors of CK2 may lead to the discovery of new therapeutic agents for various diseases.
Applications De Recherche Scientifique
CCT251545 has been extensively studied for its therapeutic potential in various diseases. Its inhibitory effect on CK2 has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, CCT251545 has been shown to have antiviral properties by inhibiting the replication of various viruses such as HIV and HCV.
Propriétés
IUPAC Name |
2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-24-15-7-6-11(19)10-14(15)17(23)21-18-13(8-9-25-18)16(22)20-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVQHFPKHRWQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)


![4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)


![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)

![5-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183847.png)
![isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)